molecular formula C13H25NO2 B6352842 Ethyl 3-(cyclooctylamino)propanoate CAS No. 31540-38-2

Ethyl 3-(cyclooctylamino)propanoate

Cat. No.: B6352842
CAS No.: 31540-38-2
M. Wt: 227.34 g/mol
InChI Key: FIAXOWWPVAKIQK-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclooctylamino)propanoate is a novel chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol

Preparation Methods

Ethyl 3-(cyclooctylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of cyclooctylamine with ethyl acrylate under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours . After the reaction, the product is purified through washing with organic solvents and recrystallization.

Chemical Reactions Analysis

Ethyl 3-(cyclooctylamino)propanoate undergoes various chemical reactions, including:

    Hydrolysis: When treated with aqueous acid or base, it hydrolyzes to yield a carboxylic acid and an alcohol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(cyclooctylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclooctylamino)propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 3-(cyclooctylamino)propanoate can be compared to other esters and amines in terms of its structure and reactivity. Similar compounds include:

    Ethyl propanoate: A simple ester with similar reactivity but lacking the cyclooctylamino group.

    Cyclooctylamine: An amine with a similar cyclooctyl group but without the ester functionality.

    Ethyl 3-(pyridin-2-ylamino)propanoate: A compound with a similar ester structure but different amine group.

The uniqueness of this compound lies in its combination of an ester and a cyclooctylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(cyclooctylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-2-16-13(15)10-11-14-12-8-6-4-3-5-7-9-12/h12,14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAXOWWPVAKIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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